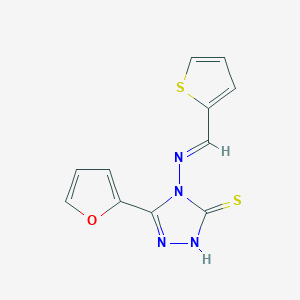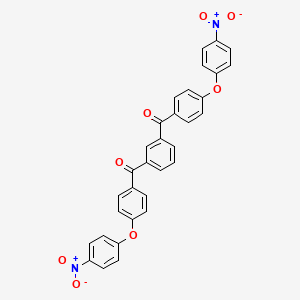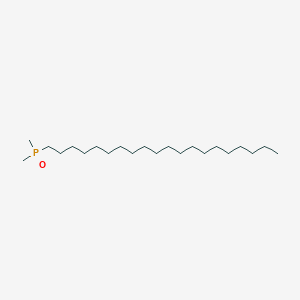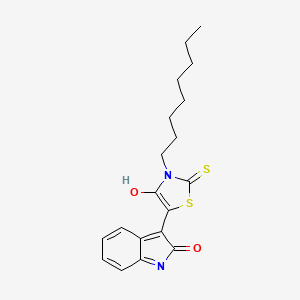
3-(2-furyl)-4-(2-thenylideneamino)-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-FURYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that contains both furan and thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FURYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 2-furyl and 2-thienyl derivatives with appropriate triazole precursors. One common method involves the reaction of 2-furyl hydrazine with 2-thienyl aldehyde under acidic conditions to form the corresponding hydrazone, which is then cyclized to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-FURYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiophene rings.
Aplicaciones Científicas De Investigación
5-(2-FURYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(2-FURYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, or it may interact with cellular receptors to modulate signal transduction pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic molecules containing furan and thiophene rings, such as:
- 2-(2-FURYL)-1,3-BENZOXAZOLE
- 2-(2-THIENYL)-1,3-BENZOXAZOLE
- 5-(2-FURYL)-2-THIENYL-1,3,4-OXADIAZOLE
Uniqueness
What sets 5-(2-FURYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL apart is its unique combination of furan, thiophene, and triazole rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H8N4OS2 |
|---|---|
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
3-(furan-2-yl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H8N4OS2/c17-11-14-13-10(9-4-1-5-16-9)15(11)12-7-8-3-2-6-18-8/h1-7H,(H,14,17)/b12-7+ |
Clave InChI |
ZUMZEKCPICIONL-KPKJPENVSA-N |
SMILES isomérico |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CS3 |
SMILES canónico |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15077386.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B15077402.png)

![4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B15077416.png)
![(5E)-5-(4-propoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077417.png)

![isobutyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077431.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15077436.png)
![1-[2-(4-fluorophenyl)ethyl]-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077442.png)
